3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine
Description
Properties
IUPAC Name |
[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-18-5-4-17-22-23-19(27(17)24-18)13-6-9-26(10-7-13)20(28)15-11-16(30-25-15)14-3-2-8-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBAPWWSCCJSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the triazolopyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions.
Formation of the oxazole ring: This can be synthesized through cyclization reactions involving suitable starting materials.
Coupling of the pyridine ring: This step may involve cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield compounds with additional oxygen-containing functional groups.
Reduction: May yield compounds with reduced functional groups.
Substitution: May yield derivatives with new substituents attached to the original molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Triazolo-Pyridine Derivatives The [1,2,4]triazolo[4,3-a]pyridine derivative synthesized by Doherty et al. (2023) shares a fused triazole-pyridine core with the target compound but lacks the pyridazine and oxazole components. This simpler structure achieves a 73% yield via oxidative cyclization using sodium hypochlorite, a greener alternative to Cr(VI) or DDQ .
Pyrazolo-Triazolo-Pyridines
Compounds like 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine () feature multiple fused rings but replace oxazole with sulfur-containing groups. Thioether substituents may lower solubility compared to the methoxy group in the target compound, though direct data are unavailable .
Physicochemical and Functional Properties
The methoxy group in the target compound may improve aqueous solubility compared to purely aromatic analogs.
Research Implications and Gaps
While the provided evidence lacks direct data on the target compound, structural parallels suggest:
Pharmaceutical Potential: Triazolopyridines are bioactive ; the target compound’s extended structure may optimize pharmacokinetics.
Material Science Applications : High nitrogen content could confer stability, though less than tetrazines .
Further studies should prioritize experimental characterization of the compound’s thermal behavior, solubility, and bioactivity to validate these comparisons.
Biological Activity
The compound 3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazin moiety linked to a piperidine and an oxazole group. The synthesis typically involves the following steps:
- Formation of the Triazolo-Pyridazin Ring : Achieved through cyclization reactions of appropriate precursors.
- Introduction of the Methoxy Group : This is accomplished via methylation reactions.
- Attachment of the Piperidine and Oxazole Groups : These groups are introduced through coupling reactions with suitable derivatives.
Anticancer Properties
Recent studies have evaluated the anticancer properties of triazolo-pyridazine derivatives similar to our compound. For instance, derivatives showed significant inhibitory activity against c-Met kinase, a target in various cancers. The most promising compounds exhibited IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that compounds with similar structures to our target may induce apoptosis and cell cycle arrest, particularly in cancer cells .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Kinases : Many triazolo-pyridazine derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Triazolo-Pyridazine Derivatives
A comprehensive study synthesized several triazolo-pyridazine derivatives and tested their biological activity against various cancer cell lines. The findings indicated that many derivatives displayed moderate to high cytotoxicity, with some achieving IC50 values below 5 μM, suggesting strong potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications to the triazolo or pyridazine rings significantly influenced the biological activity of these compounds. For example, substituents at specific positions on the rings enhanced binding affinity to c-Met kinase and improved cytotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
